IKK2-IN-4 Demonstrates ~450-Fold Greater Potency than SC-514 in Recombinant IKK2 Kinase Assays
IKK2-IN-4 exhibits nanomolar potency (IC50 = 25 nM) against recombinant IKK2 , whereas SC-514 (CAS 354812-17-2), a widely cited ATP-competitive IKK2 inhibitor from the aminothiophene-carboxamide series, displays micromolar potency (IC50 = 11.2 μM, range 3–12 μM) in comparable recombinant kinase assays . The calculated difference represents approximately 450-fold superior potency for IKK2-IN-4 under similar biochemical conditions.
| Evidence Dimension | Recombinant IKK2 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | SC-514: 11.2 μM (range 3–12 μM) |
| Quantified Difference | ~450-fold more potent |
| Conditions | Recombinant IKK2 kinase assay with substrate phosphorylation readout |
Why This Matters
For investigators requiring robust IKK2 inhibition at low compound concentrations—particularly in cellular assays where cytotoxicity or off-target effects scale with concentration—the nanomolar potency of IKK2-IN-4 enables experimental designs that are impractical with micromolar inhibitors.
